molecular formula C10H12N2 B181826 2-Methyl-2-(phenylamino)propanenitrile CAS No. 2182-38-9

2-Methyl-2-(phenylamino)propanenitrile

Cat. No. B181826
CAS RN: 2182-38-9
M. Wt: 160.22 g/mol
InChI Key: NCTOGJVAFQWQOR-UHFFFAOYSA-N
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Patent
US08658681B2

Procedure details

A mixture of aminobenzene (0.931 g, 10 mmol) and acetone cyanohydrin (2 ml) was heated to reflux and stirred for 20 h. After being cold to room temperature, the reaction mixture was poured into ethyl acetate (40 ml) and washed with cold water (2×30 ml). The organic layer was dried over MgSO4, concentrated under vacuum to dryness to yield 2-methyl-2-phenylaminopropanenitrile, 6a (1.51 g, 9.4 mmol, 94%) as slurry brown liquid.
Quantity
0.931 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9]([CH3:13])(O)[C:10]#[N:11]>C(OCC)(=O)C>[CH3:8][C:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:13])[C:10]#[N:11]

Inputs

Step One
Name
Quantity
0.931 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
CC(C#N)(O)C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
After being cold to room temperature
WASH
Type
WASH
Details
washed with cold water (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to dryness

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(C#N)(C)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.4 mmol
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.